
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid group.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反応の分析
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in acidic medium.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amino derivatives of the compound.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt involves its interaction with various molecular targets:
Azo Group: The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules.
Sulfonic Acid Group: The sulfonic acid group enhances the solubility of the compound in water, facilitating its interaction with aqueous environments.
Hydroxy and Amino Groups: These functional groups can form hydrogen bonds with biological molecules, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((4-nitro-2-sulfophenyl)azo)-, disodium salt: Similar structure but with different substituents on the aromatic rings.
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)-, sodium salt: Contains a trifluoromethyl group instead of a phenoxysulfonyl group.
Uniqueness
The uniqueness of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt lies in its specific substituents, which confer distinct chemical and physical properties. The presence of the phenoxysulfonyl group enhances its solubility and reactivity compared to similar compounds.
特性
CAS番号 |
70209-95-9 |
|---|---|
分子式 |
C22H16N3NaO7S2 |
分子量 |
521.5 g/mol |
IUPAC名 |
sodium;6-amino-4-hydroxy-5-[(2-phenoxysulfonylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O7S2.Na/c23-17-11-10-14-12-16(33(27,28)29)13-19(26)21(14)22(17)25-24-18-8-4-5-9-20(18)34(30,31)32-15-6-2-1-3-7-15;/h1-13,26H,23H2,(H,27,28,29);/q;+1/p-1 |
InChIキー |
DWJGKWGUTNRSPV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



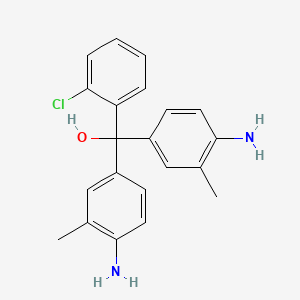

![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)

![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
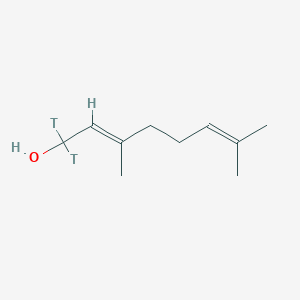
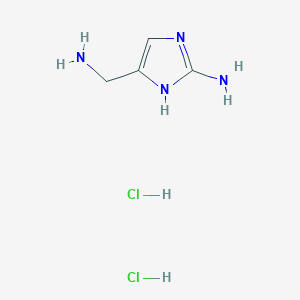
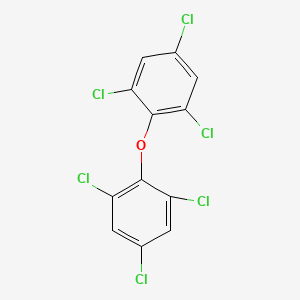
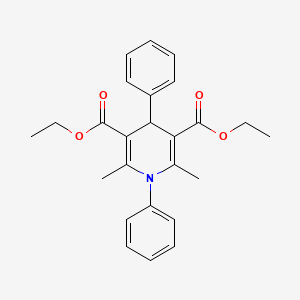
![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
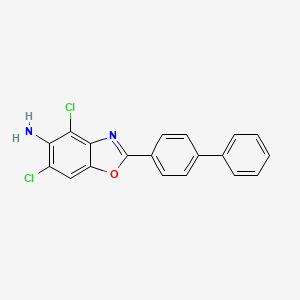
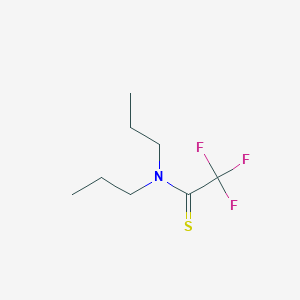
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
